6-Bromo-triazolo[4,3-a]pyridine chemical properties
6-Bromo-triazolo[4,3-a]pyridine chemical properties
6-Bromo-[1][2][3]triazolo[4,3-a]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core chemical properties of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine. This heterocyclic compound is a valuable building block in medicinal chemistry and materials science, offering a versatile scaffold for the development of novel molecules. This guide summarizes its known chemical data, explores its potential reactivity, and discusses its relevance in contemporary research, particularly in the context of drug discovery.
Core Chemical Properties
6-Bromo-[1][2][3]triazolo[4,3-a]pyridine is a solid organic compound with the molecular formula C₆H₄BrN₃.[4][5][6] While specific experimental data such as melting point, boiling point, and solubility are not consistently reported in publicly available sources, its fundamental chemical identifiers and some computed properties are well-documented. One major supplier notes that analytical data for this specific product is not collected, which likely contributes to the scarcity of detailed experimental characterization in the literature.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 108281-79-4 | [4][5][6] |
| Molecular Formula | C₆H₄BrN₃ | [4][5][6] |
| Molecular Weight | 198.02 g/mol | [4] |
| Appearance | Solid | |
| Purity | ≥97% | [4] |
| SMILES | Brc1ccc2nncn2c1 | [4] |
| InChI | 1S/C6H4BrN3/c7-5-1-2-6-9-8-4-10(6)3-5/h1-4H | |
| InChIKey | PFKZKSHKBBUZKU-UHFFFAOYSA-N | |
| Topological Polar Surface Area (TPSA) | 30.19 Ų | [4] |
| logP (calculated) | 1.4918 | [4] |
Spectral Data
Reactivity and Synthetic Utility
The chemical reactivity of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine is largely dictated by the pyridine and triazole ring systems, as well as the presence of the bromine substituent. The bromine atom at the 6-position is a key functional group that allows for a variety of synthetic transformations.
Cross-Coupling Reactions
The bromo group on the pyridine ring is expected to be amenable to various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Potential transformations include:
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Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.
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Heck Coupling: Reaction with alkenes.
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Sonogashira Coupling: Reaction with terminal alkynes.
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Buchwald-Hartwig Amination: Reaction with amines to form amino-substituted derivatives.
The successful application of such reactions on similar bromo-heterocyclic scaffolds suggests that 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine is a versatile substrate for generating diverse chemical libraries.[7]
Nucleophilic Aromatic Substitution
The electron-withdrawing nature of the fused triazole ring may activate the pyridine ring system towards nucleophilic aromatic substitution (SNAr), potentially at the bromine-bearing carbon. This provides an alternative route to functionalization with various nucleophiles.
Biological Significance and Potential Applications
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. Derivatives of this core have been investigated for a range of therapeutic applications.
Notably, a recent study highlighted the discovery of[1][2][3]triazolo[4,3-a]pyridine derivatives as potent small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction.[8] This is a critical pathway in cancer immunotherapy, and its inhibition can restore the immune system's ability to recognize and attack tumor cells. The study demonstrated that compounds with this scaffold could achieve significant inhibitory activity, suggesting that 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine could serve as a key intermediate for the synthesis of novel PD-1/PD-L1 inhibitors.[8]
Experimental Protocols
Due to the lack of specific published synthesis procedures for 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine, a general experimental workflow for the synthesis of the[1][2][3]triazolo[4,3-a]pyridine core is presented below. This can be adapted for the synthesis of the bromo-substituted analog, likely starting from a bromo-substituted pyridine derivative.
A more detailed, generalized protocol for the synthesis of substituted[1][2][3]triazolo[4,3-a]pyridines involves the following steps:
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Hydrazine Displacement: A substituted 2-halopyridine (in this case, a 2,5-dihalopyridine such as 2-chloro-5-bromopyridine) is reacted with hydrazine hydrate in a suitable solvent like ethanol or isopropanol, often at elevated temperatures, to form the corresponding 2-hydrazinylpyridine intermediate.
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Cyclization: The resulting hydrazinylpyridine is then cyclized with a one-carbon electrophile. Common reagents for this step include triethyl orthoformate (for an unsubstituted triazole ring), acid chlorides, or other carboxylic acid derivatives. This step is typically carried out in a high-boiling solvent and may be acid-catalyzed.
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Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Safety Information
6-Bromo-[1][2][3]triazolo[4,3-a]pyridine is classified as "Acute Toxicity, Oral, Category 4" with the hazard statement H302: Harmful if swallowed. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Table 2: Hazard and Safety Information
| Category | Information | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statement | H302: Harmful if swallowed | |
| Storage Class | 11: Combustible Solids | |
| Storage Conditions | Keep in a dark place, sealed in dry, room temperature | [9] |
Conclusion
6-Bromo-[1][2][3]triazolo[4,3-a]pyridine is a chemical intermediate with significant potential, particularly in the field of medicinal chemistry. While detailed experimental data on its physical properties are currently sparse, its chemical structure suggests a high degree of synthetic versatility. The amenability of the bromo substituent to a wide range of cross-coupling reactions makes it an attractive starting material for the synthesis of diverse compound libraries. The established biological importance of the[1][2][3]triazolo[4,3-a]pyridine scaffold, especially in the context of cancer immunotherapy, underscores the value of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine as a key building block for the development of future therapeutics. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully unlock its potential.
References
- 1. 6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine|CAS 941294-56-0 [benchchem.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 6-bromo[1,2,4]triazolo[4,3-a]pyridine; CAS No.: 108281-79-4 [chemshuttle.com]
- 4. chemscene.com [chemscene.com]
- 5. scbt.com [scbt.com]
- 6. aobchem.com [aobchem.com]
- 7. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 108281-79-4|6-Bromo-[1,2,4]triazolo[4,3-a]pyridine|BLD Pharm [bldpharm.com]
